![molecular formula C15H6Cl2F4N2O B2586075 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone CAS No. 677749-53-0](/img/structure/B2586075.png)
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (6-Cl-3-CFTQ) is a fluorinated quinolinone-based compound that has been studied for its potential applications in medical and scientific research. It has been investigated for its ability to act as a selective agonist of the P2X7 receptor, a type of ATP-gated ion channel, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Trifluoromethylpyridines, such as the compound , are key structural motifs in active agrochemical ingredients. They are primarily used for the protection of crops from pests. The introduction of trifluoromethylpyridine (TFMP) derivatives like fluazifop-butyl marked the beginning of their use in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been named .
Pharmaceutical Development
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical products containing the TFMP moiety having received market approval. Many candidates are currently undergoing clinical trials, indicating the compound’s potential in drug development .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing this moiety are on the market, showcasing the compound’s versatility and importance in animal health .
Material Science
The unique physicochemical properties of fluorine atoms in compounds like 6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1,4-dihydroquinolin-4-one contribute to advances in material science. These properties are leveraged in the development of functional materials with specific desired characteristics .
Antimicrobial Agents
Compounds with the TFMP group have been explored as potential antimicrobial agents. For instance, derivatives optimized for potency toward AcpS-PPTase have shown limited antibacterial activity, suggesting that targeting both classes of PPTase enzymes could be an effective strategy for halting bacterial proliferation .
Migraine Treatment
Ubrogepant, which contains a trifluoromethyl group, is an FDA-approved medication used for the acute treatment of migraine, with or without aura. This highlights the compound’s application in addressing neurological disorders .
Aquatic Toxicity Studies
The toxicity of derivatives of the compound has been studied in aquatic organisms like Tetrahymena pyriformis. Developing quantitative structure-activity relationship (QSAR) models helps in understanding the environmental impact of these compounds .
Crop Protection
Specifically, in crop protection, the compound has been used in soil treatments and foliar applications to protect tuber and corm vegetables, including potatoes, from pests. This application is critical for maintaining crop health and yield .
Eigenschaften
IUPAC Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLJYKPNVAGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
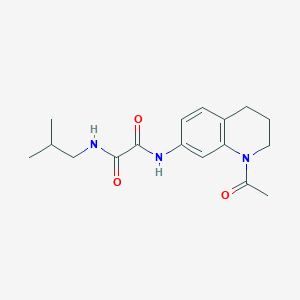
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
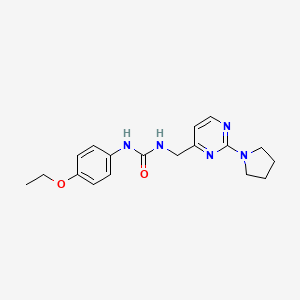
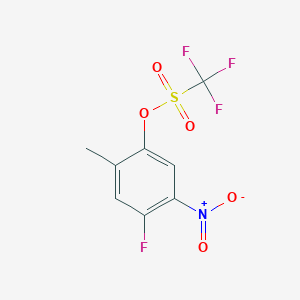
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

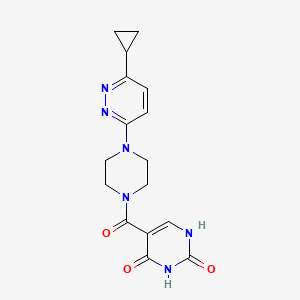
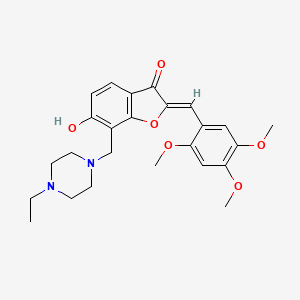
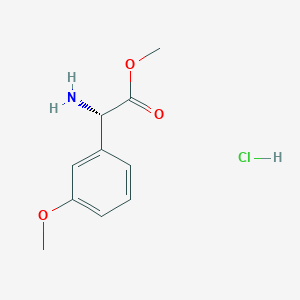
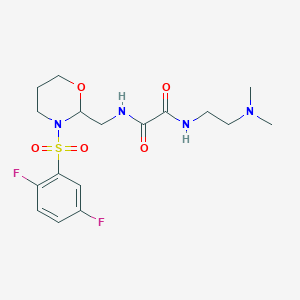
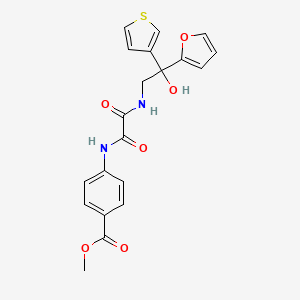
![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)